molecular formula C9H6ClNO3 B1233142 Ciminal CAS No. 3626-97-9

Ciminal

Cat. No.: B1233142
CAS No.: 3626-97-9
M. Wt: 211.6 g/mol
InChI Key: DBVDHCJKHHZJBK-YVMONPNESA-N
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Description

Ciminal is an organic compound characterized by the presence of a chloro group, a nitro group, and an aldehyde group attached to a propenal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ciminal typically involves the reaction of 4-nitrobenzaldehyde with chloroacetaldehyde under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation and dehydration steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

Ciminal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 2-Chloro-3-(4-nitro-phenyl)-propanoic acid.

    Reduction: 2-Chloro-3-(4-amino-phenyl)-propenal.

    Substitution: 2-Substituted-3-(4-nitro-phenyl)-propenal derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ciminal involves its interaction with cellular components, leading to various biological effects. For instance, its anticancer activity is associated with the induction of apoptosis in cancer cells. The compound affects mitochondrial membrane potential and activates caspase-8 and caspase-9 pathways, leading to programmed cell death .

Comparison with Similar Compounds

Ciminal can be compared with other similar compounds such as:

    2-Chloro-3-(4-nitro-phenyl)-propanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    2-Chloro-3-(4-amino-phenyl)-propenal: Similar structure but with an amino group instead of a nitro group.

    4-Nitrobenzaldehyde: Precursor in the synthesis of this compound, lacking the chloro and propenal groups.

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and potential biological activities not observed in its analogs.

Properties

CAS No.

3626-97-9

Molecular Formula

C9H6ClNO3

Molecular Weight

211.6 g/mol

IUPAC Name

(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal

InChI

InChI=1S/C9H6ClNO3/c10-8(6-12)5-7-1-3-9(4-2-7)11(13)14/h1-6H/b8-5-

InChI Key

DBVDHCJKHHZJBK-YVMONPNESA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C(/C=O)\Cl)[N+](=O)[O-]

SMILES

C1=CC(=CC=C1C=C(C=O)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=C(C=O)Cl)[N+](=O)[O-]

Synonyms

ciminal

Origin of Product

United States

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